molecular formula C22H21FN2O3S B2635821 (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 2185590-59-2

(4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2635821
CAS No.: 2185590-59-2
M. Wt: 412.48
InChI Key: MDDUMXWIFCNVIX-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. Its structure incorporates a piperidine ring linked to two distinct aromatic systems: a phenylpyrrole and a fluorophenyl sulfonyl group . The pyrrole moiety is a privileged structure in drug discovery, often contributing to target binding and bioavailability in various therapeutic compounds . The fluorophenyl sulfonyl group is a common pharmacophore found in molecules designed to interact with enzyme active sites, particularly serine proteases, suggesting potential application as a tool compound for investigating protease and kinase signaling pathways . Researchers can leverage this molecule as a key intermediate or a core scaffold for the design and synthesis of novel chemical libraries. It is also a valuable candidate for high-throughput screening campaigns aimed at identifying new inhibitors for protein-protein interactions or allosteric regulatory sites. Its structural features make it a compelling subject for structure-activity relationship (SAR) studies in early-stage drug discovery research.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c23-18-7-11-20(12-8-18)29(27,28)21-4-3-15-25(16-21)22(26)17-5-9-19(10-6-17)24-13-1-2-14-24/h1-2,5-14,21H,3-4,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDUMXWIFCNVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, often referred to as a pyrrole-piperidine derivative, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H20FN3O2S, and its structure includes a pyrrole moiety linked to a piperidine ring via a sulfonamide group. The synthesis typically involves multi-step processes including the formation of the pyrrole and piperidine rings, followed by sulfonation and methanone formation.

Antimicrobial Properties

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have been evaluated for their antibacterial effects against various strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer assays. A study evaluated its cytotoxic effects on several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The presence of the fluorophenyl and sulfonamide groups is believed to enhance its antiproliferative effects by interfering with cellular signaling pathways involved in cancer progression.

Cell LineIC50 Value (µM)Reference
HT2915.2
MCF712.8

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Specifically, it has been tested as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, potentially providing therapeutic benefits in cognitive disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : The compound may trigger apoptosis in malignant cells through the activation of caspases, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which can cause oxidative stress and contribute to the cytotoxic effects on cancer cells.

Study 1: Anticancer Evaluation

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized analogs of the compound and assessed their anticancer properties using various assays. The most effective analog demonstrated an IC50 value of 10 µM against MCF7 cells, indicating strong potential as an anticancer agent .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that it significantly reduced AChE activity by 65% at a concentration of 5 µM, suggesting its potential as a therapeutic agent for cognitive enhancement .

Scientific Research Applications

Antibacterial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antibacterial activity. For instance, certain pyrrolidine derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showcasing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the sulfonyl group in the structure may enhance the antibacterial potency due to its ability to interact with bacterial enzymes .

Anticancer Potential

Studies have highlighted the potential of pyrrole-based compounds in cancer treatment. The compound's structural features allow it to interact with various molecular targets involved in cancer cell proliferation and survival. For example, compounds with similar frameworks have shown activity against multiple cancer cell lines, leading to apoptosis through different mechanisms .

Synthetic Methodologies

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can be achieved through several routes:

Multicomponent Reactions

Recent advancements in synthetic chemistry have introduced multicomponent reactions (MCRs) as a viable method for constructing complex molecules efficiently. MCRs involving pyrrole and piperidine derivatives can yield diverse products with enhanced biological activities .

Photocatalytic Methods

Innovative photocatalytic methods have also been explored for the synthesis of N-centered radicals that can be utilized to form spirocyclic structures, potentially leading to new derivatives of the target compound .

Neurological Disorders

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The modulation of neurotransmitter systems by these compounds indicates potential applications in treating conditions such as depression and anxiety disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole derivatives are also noteworthy. Research has shown that certain configurations can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues from Sulfonamide and Piperidine/Piperazine Families

Key structural analogs include:

A. Sulfonamide-Piperazine Derivatives

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) (from ) share the sulfonamide and piperazine/piperidine core but differ in substituents:

  • Target Compound : Features a 4-fluorophenylsulfonyl group on piperidine and a pyrrole-phenyl moiety.
  • Analogs (6d, 6i): Incorporate benzhydryl or bis(4-fluorophenyl)methyl groups on piperazine and sulfamoylaminophenyl substituents.
  • Key Differences: The target compound lacks the sulfamoyl amino group present in 6d–6l and instead has a sulfonyl linkage, which may influence solubility and binding interactions.
B. Piperidine Methanone Derivatives

Compounds like (4-fluorophenyl)(piperidin-1-yl)methanone (3aa) and phenyl(piperidin-1-yl)methanone (3z) (from ) are simpler analogs with aryl groups directly attached to the methanone-piperidine scaffold:

  • Target Compound : Replaces the aryl group with a 4-(1H-pyrrol-1-yl)phenyl moiety and introduces a 4-fluorophenylsulfonyl group on piperidine.
  • Synthesis Yields : Analogs 3z and 3aa were synthesized in 48% and 59% yields, respectively, under similar conditions (110°C, 12 hours) . The target compound’s yield would depend on the reactivity of its substituents.

Physicochemical and Spectral Properties

Table 1: Comparison of Key Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₂H₂₀FN₂O₃S 411.47 (calculated) N/A N/A 4-Fluorophenylsulfonyl, pyrrole-phenyl
6d C₂₆H₂₈N₄O₅S₂ 564.65 198–200 65 Benzhydrylpiperazine, sulfamoylphenyl
3aa C₁₂H₁₃FNO 221.24 N/A 59 4-Fluorophenyl, piperidine
CID-49671233 C₂₀H₁₉FN₄O₂ 374.40 N/A N/A Fluorophenyl, pyridazinone, acetamide
  • Melting Points: Sulfonamide-piperazine analogs (e.g., 6d) exhibit higher melting points (132–230°C) due to hydrogen bonding from sulfamoyl groups , whereas methanone derivatives (e.g., 3aa) are liquids, suggesting lower intermolecular forces .
  • Spectroscopic Data : All analogs were confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, and MS, with sulfonamide signals (δ ~7.5–8.5 ppm for aromatic protons) and piperidine resonances (δ ~1.5–3.5 ppm) .

Q & A

Basic Research Questions

What are the key considerations for synthesizing (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone?

Synthesis of this compound requires careful optimization of reaction conditions. A common approach involves coupling pyrrole and piperidine sulfonyl precursors via a Friedel-Crafts acylation or nucleophilic substitution. For example, refluxing with chloranil (a dehydrogenation agent) in xylene for 25–30 hours under inert conditions can facilitate cyclization and sulfonylation steps . Post-synthesis, purification via recrystallization (e.g., methanol) is critical to remove unreacted intermediates . Monitor reaction progress using TLC or HPLC, adjusting stoichiometry if side products (e.g., incomplete sulfonylation) dominate.

How should researchers handle safety risks associated with this compound?

Based on structurally related sulfonylpiperidine derivatives, this compound likely poses hazards such as skin/eye irritation (GHS Category 2/2A) and respiratory toxicity (Category 3) . Implement precautions:

  • Use fume hoods or ventilated environments to avoid inhalation .
  • Wear nitrile gloves, lab coats, and safety goggles during handling .
  • Store in airtight containers away from moisture and oxidizers .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste protocols .

What analytical techniques are recommended for characterizing purity and structure?

  • NMR (¹H/¹³C): Confirm regiochemistry of the pyrrole ring and sulfonylpiperidine moiety.
  • HRMS: Validate molecular weight (expected m/z ~427.5 for C₂₂H₂₀FN₂O₃S).
  • HPLC-PDA: Assess purity (>95% recommended for biological assays). Use a C18 column with acetonitrile/water gradient elution .
  • FT-IR: Identify key functional groups (e.g., sulfonyl S=O stretch ~1350 cm⁻¹, pyrrole C-N ~1450 cm⁻¹) .

Advanced Research Questions

How can crystallographic data resolve contradictions in proposed molecular configurations?

Single-crystal X-ray diffraction is definitive for resolving stereochemical ambiguities. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C-H···O bonds between sulfonyl groups and adjacent aromatic systems) . If crystallization fails, computational modeling (DFT or MD simulations) can predict stable conformers and guide synthetic adjustments, such as introducing bulky substituents to enforce rigidity .

What strategies mitigate low yields in the sulfonylation step of the piperidine moiety?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalytic optimization: Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve sulfonyl group reactivity .
  • Temperature control: Lower reaction temperatures (0–5°C) reduce decomposition of sensitive intermediates .
  • Protection/deprotection: Temporarily block reactive sites on the pyrrole ring using Boc groups .

How can researchers evaluate the compound’s environmental impact or biodegradability?

Adopt methodologies from long-term ecological risk assessments, such as:

  • OECD 301D: Measure biodegradability in aqueous systems under aerobic conditions .
  • QSAR modeling: Predict bioaccumulation potential using logP values (estimated ~3.2 for this compound) .
  • Ecotoxicology assays: Test acute toxicity in Daphnia magna or algae to establish LC₅₀ values .

Methodological Notes for Data Contradictions

  • Unexpected biological activity: If in vitro results conflict with computational predictions, validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
  • Spectral anomalies: For NMR splitting patterns inconsistent with expected symmetry, consider dynamic effects (e.g., hindered rotation of the sulfonyl group) .
  • Purity vs. bioactivity discrepancies: Use LC-MS to detect trace impurities (e.g., residual solvents or byproducts) that may interfere with assays .

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